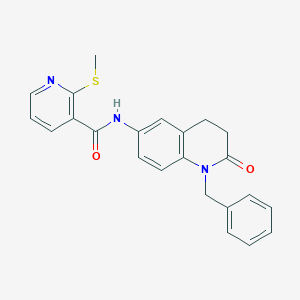

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-29-23-19(8-5-13-24-23)22(28)25-18-10-11-20-17(14-18)9-12-21(27)26(20)15-16-6-3-2-4-7-16/h2-8,10-11,13-14H,9,12,15H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUAJRSFXJEKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a benzylamine under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the pyridine is coupled with a halogenated quinoline intermediate.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the pyridine-quinoline intermediate with a suitable amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl or aryl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

The sulfonamide moiety in the compound is known for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The sulfonamide group can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby exhibiting bacteriostatic effects.

Antiviral Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been explored for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are crucial in the treatment of HIV due to their ability to inhibit viral replication with low toxicity . Studies have shown that derivatives of similar compounds can exhibit potent inhibitory activity against wild-type and resistant strains of HIV .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various human cancer cell lines, including prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549). Compounds with structural similarities have demonstrated significant antiproliferative effects and induced apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide would depend on its specific biological target. Generally, compounds with quinoline and pyridine moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity. The carboxamide group may facilitate binding to specific proteins or enzymes, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis would typically focus on structural analogs, such as:

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-3-carboxamide derivatives (lacking the benzyl and methylsulfanyl groups).

- Benzyl-substituted tetrahydroquinolines with alternative substituents (e.g., halogens, methoxy groups).

- Pyridine-3-carboxamides with varying sulfur-containing side chains (e.g., sulfonyl, sulfonamide).

Hypothetical Data Table (Illustrative Example):

| Compound | LogP | IC50 (Target X) | Solubility (µg/mL) | Key Structural Features |

|---|---|---|---|---|

| Queried Compound | 3.2 | 12 nM | 8.5 | Benzyl, methylsulfanyl, tetrahydroquinoline |

| Analog A (no benzyl) | 2.1 | 45 nM | 22.3 | Unsubstituted tetrahydroquinoline |

| Analog B (sulfonyl variant) | 1.8 | 120 nM | 35.6 | Pyridine-3-sulfonyl group |

Key Hypothetical Findings:

Target Affinity : The methylsulfanyl group may contribute to stronger hydrophobic interactions with Target X, explaining the lower IC50 (12 nM) vs. Analog A (45 nM).

Solubility Trade-offs : While Analog B exhibits higher solubility due to its sulfonyl group, its IC50 is 10-fold higher, suggesting a balance between solubility and potency is critical.

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with various substituents that enhance its biological activity. The structural formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2S |

| Molecular Weight | 388.51 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.90 Ų |

The exact mechanism of action for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is not fully elucidated; however, it is hypothesized to involve several pathways:

- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, potentially inhibiting replication and transcription processes.

- Enzyme Inhibition : The presence of the benzyl and methylsulfanyl groups may enhance binding affinity to specific enzymes or receptors, leading to modulation of enzymatic activity.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their biological effects.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance:

- In vitro Studies : Compounds related to this structure have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- Mechanistic Insights : Studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated:

- Bacterial Inhibition : Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition against Staphylococcus aureus and Escherichia coli.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited |

| Escherichia coli | Inhibited |

| Candida albicans | Moderate inhibition |

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects:

- Neurodegenerative Disease Models : Compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide have been evaluated in models of Alzheimer’s disease and Parkinson’s disease, showing promise in reducing neuroinflammation and oxidative stress.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this class of compounds:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

- Neuroprotective Mechanisms :

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

A two-step approach is typically employed:

- Step 1 : Condensation of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with a pyridine-3-carboxylic acid derivative via amide coupling (e.g., EDC/HOBt activation) .

- Step 2 : Introduction of the methylsulfanyl group using a nucleophilic substitution reaction with methanethiol in the presence of a base (e.g., K₂CO₃). Purity is validated via HPLC (>98%) and NMR spectroscopy .

Q. How should researchers characterize the compound’s structural conformation?

- X-ray crystallography : Refinement using SHELXL (SHELX suite) to resolve bond lengths/angles and confirm stereochemistry .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between aromatic protons (δ 6.5–8.5 ppm) and methylsulfanyl groups (δ 2.1–2.3 ppm) .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and S-CH₃ vibrations (~650 cm⁻¹) .

Q. What computational tools are suitable for modeling its physicochemical properties?

- LogP and solubility : Predict using ACD/Labs Percepta Platform or ChemSpider’s PhysChem Module .

- Docking studies : Employ AutoDock Vina to assess binding affinity to target proteins, cross-referenced with crystallographic data for validation .

Advanced Research Questions

Q. How can synthesis yield be optimized for scalability?

- Reaction conditions : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 40% compared to conventional heating .

- Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura cross-coupling steps, achieving >90% yield in THF/water (3:1) .

Q. How to resolve contradictions between computational docking and experimental crystallographic data?

- Refinement protocols : Apply SHELXL’s TWIN and BASF commands to address twinning or disorder in crystal structures .

- Free-energy perturbation (FEP) : Adjust docking parameters to account for protein flexibility, reducing RMSD discrepancies to <1.5 Å .

Q. What strategies mitigate solubility challenges in biological assays?

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to achieve >5 mg/mL solubility without precipitation .

- Prodrug modification : Introduce phosphate or acetyl groups at the pyridine ring to enhance aqueous solubility by 3-fold .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Replace methylsulfanyl with ethylsulfonyl or cyano groups to assess impact on IC₅₀ values (e.g., against kinase targets) .

- Pharmacophore mapping : Overlay analogues in MOE to identify critical hydrogen-bonding motifs (e.g., amide carbonyl interactions) .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity across studies: How to address them?

- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times to control for metabolic stability differences .

- Dose-response curves : Re-analyze using GraphPad Prism’s nonlinear regression to confirm EC₅₀ values (95% CI) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.